molecular formula C8H15NO3S B13158987 N-(Oxan-4-yl)cyclopropanesulfonamide

N-(Oxan-4-yl)cyclopropanesulfonamide

Cat. No.: B13158987
M. Wt: 205.28 g/mol
InChI Key: OFVZANRMPJVCTN-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)cyclopropanesulfonamide: is an organic compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a cyclopropane ring and an oxane (tetrahydropyran) ring. Sulfonamides are known for their wide range of applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Oxan-4-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Oxan-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Oxan-4-yl)cyclopropanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Oxan-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Uniqueness: N-(Oxan-4-yl)cyclopropanesulfonamide is unique due to its specific combination of a cyclopropane ring, an oxane ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-(oxan-4-yl)cyclopropanesulfonamide

InChI

InChI=1S/C8H15NO3S/c10-13(11,8-1-2-8)9-7-3-5-12-6-4-7/h7-9H,1-6H2

InChI Key

OFVZANRMPJVCTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCOCC2

Origin of Product

United States

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